![molecular formula C22H17F3N2O2 B14180822 N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-60-0](/img/structure/B14180822.png)
N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a biphenyl structure with an ethenyl group and a trifluoromethoxyphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the biphenyl intermediate is reacted with an alkene in the presence of a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the biphenyl intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the urea linkage and the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new drugs.
Medicine
In medicine, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the development of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-methoxyphenyl]urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially affecting its reactivity and interactions.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-chlorophenyl]urea: Contains a chloro group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the trifluoromethoxy group in “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved performance in various applications.
Properties
CAS No. |
917966-60-0 |
|---|---|
Molecular Formula |
C22H17F3N2O2 |
Molecular Weight |
398.4 g/mol |
IUPAC Name |
1-[2-(4-ethenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H17F3N2O2/c1-2-15-7-9-16(10-8-15)19-5-3-4-6-20(19)27-21(28)26-17-11-13-18(14-12-17)29-22(23,24)25/h2-14H,1H2,(H2,26,27,28) |
InChI Key |
VXCUNZJMHCJIFT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![3-[1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)trisilan-2-yl]propan-1-ol](/img/structure/B14180760.png)
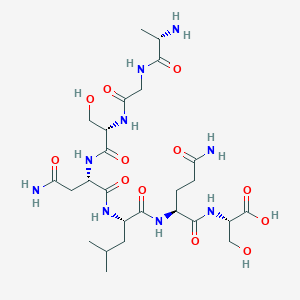
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)
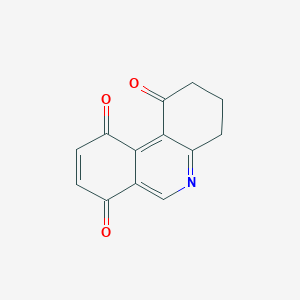
![3-{[2-(Methylsulfanyl)ethyl]amino}-1-phenylbut-2-EN-1-one](/img/structure/B14180787.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)
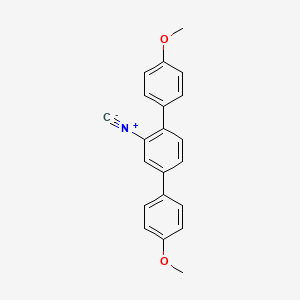
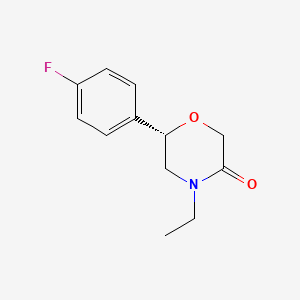
![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
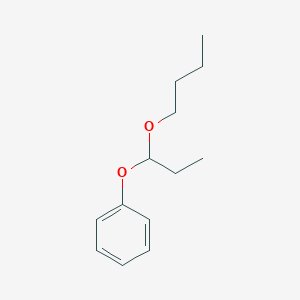
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
